molecular formula C22H18INO4 B11051026 N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-iodobenzamide

N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-iodobenzamide

Cat. No.: B11051026
M. Wt: 487.3 g/mol
InChI Key: UQCGKHZDOAGHDJ-UHFFFAOYSA-N
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Description

N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-iodobenzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a hydroxy(phenyl)methyl group, and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-iodobenzamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. This is followed by the introduction of the hydroxy(phenyl)methyl group via a Friedel-Crafts alkylation. The final step involves the iodination of the benzamide moiety using iodine or iodinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-iodobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the iodine atom or to convert the benzamide to an amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under appropriate conditions.

Major Products Formed

Scientific Research Applications

N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-iodobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-iodobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The hydroxy(phenyl)methyl group can form hydrogen bonds with active sites, while the iodinated benzamide moiety may enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-chlorobenzamide
  • N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-bromobenzamide
  • N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-fluorobenzamide

Uniqueness

The presence of the iodine atom in N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-iodobenzamide distinguishes it from its analogs. Iodine’s larger atomic size and higher polarizability can enhance the compound’s reactivity and binding interactions, making it a valuable candidate for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C22H18INO4

Molecular Weight

487.3 g/mol

IUPAC Name

N-[7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-3-iodobenzamide

InChI

InChI=1S/C22H18INO4/c23-16-8-4-7-15(11-16)22(26)24-18-13-20-19(27-9-10-28-20)12-17(18)21(25)14-5-2-1-3-6-14/h1-8,11-13,21,25H,9-10H2,(H,24,26)

InChI Key

UQCGKHZDOAGHDJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC(=CC=C3)I)C(C4=CC=CC=C4)O

Origin of Product

United States

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